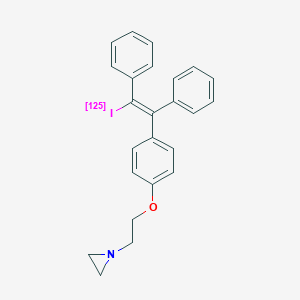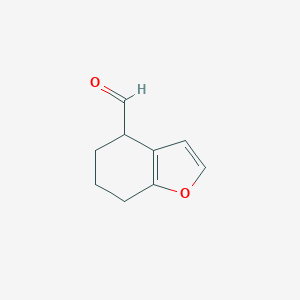
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is a chemical compound that has been extensively studied for its various scientific applications. It is a versatile compound that has been used in many fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is not fully understood, but it is believed to act as a potent inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. It has also been shown to inhibit the activity of various receptors in the brain, including the NMDA receptor, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde has been shown to have various biochemical and physiological effects in the body. It has been shown to have potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is its versatility. It can be used as a starting material for the synthesis of various biologically active compounds, and it has been shown to have potent pharmacological effects. However, one of the main limitations of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many future directions for research involving 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to the synthesis of new biologically active compounds. Another area of interest is the investigation of the mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde, which could lead to the development of new drugs for the treatment of various disorders. Finally, there is a need for further research into the pharmacokinetics and toxicology of this compound, which could help to determine its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reduction of 4,5,6,7-tetrahydrobenzofuran-4-carboxylic acid using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde has been extensively studied for its various scientific applications. It has been used as a starting material for the synthesis of various biologically active compounds, including antitumor, antimicrobial, and antiviral agents. It has also been used as a key intermediate in the synthesis of various natural products, such as alkaloids and flavonoids.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUTELOMFDFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrobenzofuran-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

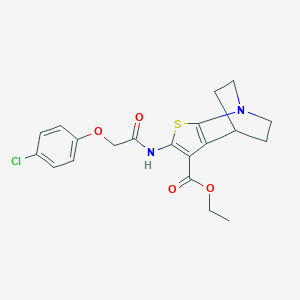
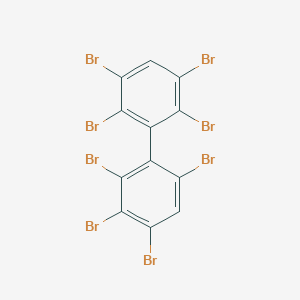
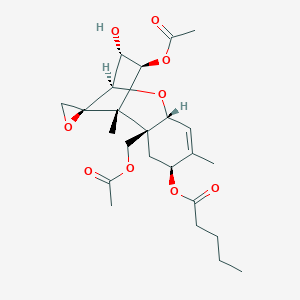


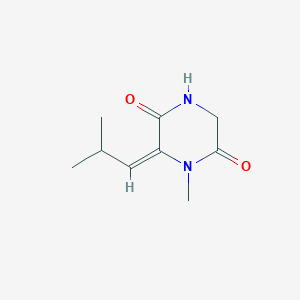
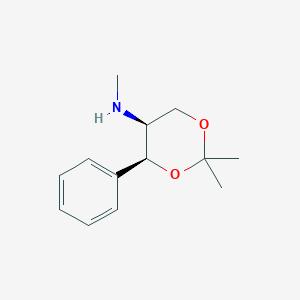
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
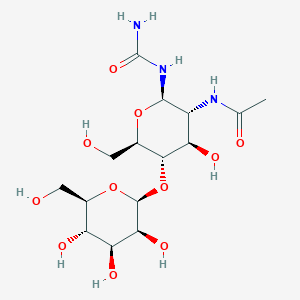
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
